

Synthesis and Isotopic Purity of Succinic acid-1,4-13C₂: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

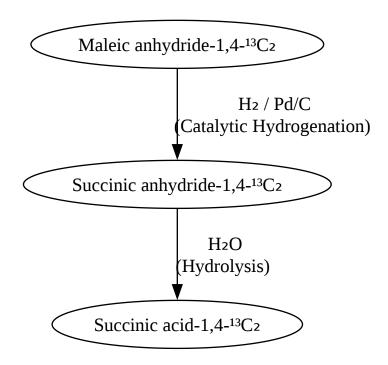
This technical guide provides an in-depth overview of the synthesis and determination of isotopic purity for Succinic acid-1,4-13C₂. This isotopically labeled compound is a crucial tool in metabolic research, serving as a tracer to elucidate biochemical pathways and as an internal standard for quantitative analysis in mass spectrometry-based studies. This document outlines a robust synthetic route, detailed experimental protocols for synthesis and purification, and comprehensive methods for assessing isotopic enrichment.

Synthesis of Succinic acid-1,4-13C2

The most common and efficient laboratory-scale synthesis of Succinic acid-1,4-13C₂ involves a two-step process starting from commercially available Maleic anhydride-1,4-13C₂. The synthesis pathway is outlined below:

- Catalytic Hydrogenation: Maleic anhydride-1,4-13C₂ is reduced to Succinic anhydride-1,4-13C₂ via catalytic hydrogenation. This reaction targets the carbon-carbon double bond of the maleic anhydride ring.
- Hydrolysis: The resulting Succinic anhydride-1,4-13C2 is then hydrolyzed to yield the final product, Succinic acid-1,4-13C2.





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Experimental Protocol: Catalytic Hydrogenation of Maleic anhydride-1,4-13C₂

This protocol describes the reduction of Maleic anhydride-1,4- 13 C₂ to Succinic anhydride-1,4- 13 C₂.

Materials:

- Maleic anhydride-1,4-13C2 (99 atom % 13C)[1]
- 10% Palladium on carbon (Pd/C) catalyst
- Anhydrous Tetrahydrofuran (THF)
- Hydrogen gas (H₂)
- Inert gas (Argon or Nitrogen)
- Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)



- · Magnetic stirrer and stir bar
- Filter apparatus (e.g., Celite pad on a sintered glass funnel)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve Maleic anhydride-1,4-13C2 in anhydrous THF.
- Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the starting material.
- Seal the flask and connect it to the hydrogenation apparatus.
- Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm). For a balloon setup, maintain a
 positive pressure of hydrogen.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the
 Celite pad with fresh THF to ensure complete recovery of the product.
- Remove the solvent from the filtrate under reduced pressure to yield crude Succinic anhydride-1,4-13C2 as a white solid.

Experimental Protocol: Hydrolysis of Succinic anhydride-1,4-13C₂

This protocol details the conversion of Succinic anhydride-1,4- 13 C2 to Succinic acid-1,4- 13 C2.



Materials:

- Crude Succinic anhydride-1,4-13C2 from the previous step
- Deionized water
- Round-bottom flask with a reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar

Procedure:

- To the flask containing the crude Succinic anhydride-1,4-13C2, add deionized water.
- Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
- Continue heating at reflux for 1-2 hours to ensure complete hydrolysis. The solid anhydride will dissolve as it converts to the more soluble diacid.
- After the reaction is complete, allow the solution to cool to room temperature.

Purification: Crystallization of Succinic acid-1,4-13C2

Purification of the final product is achieved by crystallization from water.

Materials:

- Aqueous solution of crude Succinic acid-1,4-13C2
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask
- Drying oven or desiccator

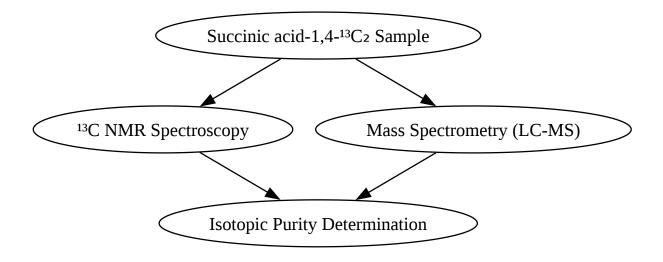


Procedure:

- Concentrate the aqueous solution by heating until signs of crystallization appear on the surface.
- Slowly cool the solution to room temperature to allow for the formation of crystals.
- Further cool the solution in an ice bath for at least one hour to maximize crystal precipitation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the purified Succinic acid-1,4-¹³C₂ crystals in a drying oven at a moderate temperature (e.g., 60-80°C) or in a desiccator under vacuum.

Isotopic Purity Analysis

The isotopic purity of the synthesized Succinic acid-1,4-13C₂ is critical for its use as a tracer or internal standard. The two primary methods for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy



¹³C NMR is a powerful non-destructive technique to confirm the positions of the ¹³C labels and to assess the isotopic enrichment.

Experimental Protocol:

- Sample Preparation: Dissolve a precisely weighed amount of the synthesized Succinic acid-1,4-13C2 in a suitable deuterated solvent (e.g., D2O or DMSO-d6) in an NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Acquisition Parameters:
 - Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30).
 - Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is crucial for accurate quantification, allowing for full relaxation of the carboxyl carbons, which typically have long T₁ relaxation times.[2]
 - Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
 - Spectral Width (sw): A spectral width that encompasses the expected chemical shifts of the carboxyl and methylene carbons.
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Integrate the signals corresponding to the ¹³C-labeled carboxyl carbons and any residual unlabeled carboxyl carbons.
 - The isotopic purity is calculated as the ratio of the integral of the ¹³C-labeled signal to the sum of the integrals of the labeled and unlabeled signals.

Table 1: Expected ¹³C NMR Chemical Shifts for Succinic Acid



Carbon Position	Solvent	Approximate Chemical Shift (ppm)
Carboxyl (C1, C4)	D ₂ O	~180
Methylene (C2, C3)	D ₂ O	~33
Carboxyl (C1, C4)	DMSO-d ₆	~174
Methylene (C2, C3)	DMSO-d ₆	~30

Note: Chemical shifts can vary slightly depending on the concentration, pH, and temperature.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for determining the isotopic distribution of the synthesized succinic acid.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the synthesized Succinic acid-1,4-13C2 in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
- Liquid Chromatography (LC) System:
 - Column: A reversed-phase C18 column or a HILIC column suitable for the separation of polar organic acids.
 - Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization.
- Mass Spectrometer (MS) System:
 - Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.
 - Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.



 Scan Mode: Full scan mode to observe the mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻.

Data Analysis:

- Extract the mass spectrum for the chromatographic peak corresponding to succinic acid.
- o Determine the relative abundances of the different isotopologues. For Succinic acid-1,4-¹³C₂, the most abundant ion should be at m/z 121.03, corresponding to [¹³C₂C₂H₅O₄]⁻. The unlabeled succinic acid will have an [M-H]⁻ ion at m/z 117.02.
- The isotopic purity is calculated from the relative intensities of the labeled and unlabeled molecular ions.

Table 2: Theoretical m/z Values for Deprotonated Succinic Acid Isotopologues

Isotopologue	Formula	Exact Mass [M-H] ⁻
Unlabeled	C ₄ H ₅ O ₄ ⁻	117.0193
Succinic acid-1,4-13C2	¹³ C ₂ C ₂ H ₅ O ₄ ⁻	119.0260

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and analysis of Succinic acid- $1,4^{-13}C_2$.

Table 3: Synthesis Yield and Isotopic Purity



Parameter	Typical Value	Method of Determination
Synthesis		
Yield of Succinic anhydride- 1,4- ¹³ C ₂	>95%	Gravimetric
Yield of Succinic acid-1,4-13C2 (after crystallization)	80-90%	Gravimetric
Isotopic Purity		
Isotopic Enrichment	>99%	¹³ C NMR Spectroscopy
Isotopic Purity (M+2 abundance)	>99%	Mass Spectrometry
Chemical Purity	>98%	HPLC, NMR

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of Succinic acid-1,4-¹³C₂. The described methods, from catalytic hydrogenation and hydrolysis to detailed analytical protocols using NMR and MS, are designed to enable researchers to produce and validate this critical tool for metabolic studies. Adherence to these protocols will ensure the high quality and reliability of the labeled compound for demanding research applications.

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